Cas no 51059-62-2 ([20S,(+)]-N,N',N',4,4,14-Hexamethyl-B(9a)-homo-19-nor-5α-pregna-9(11),9a-diene-3β,20-diamine)

[20S,(+)]-N,N',N',4,4,14-Hexamethyl-B(9a)-homo-19-nor-5α-pregna-9(11),9a-diene-3β,20-diamine structure
51059-62-2 structure
Product Name:[20S,(+)]-N,N',N',4,4,14-Hexamethyl-B(9a)-homo-19-nor-5α-pregna-9(11),9a-diene-3β,20-diamine
N.o CAS:51059-62-2
MF:C27H46N2
MW:398.667547702789
CID:379991
Update Time:2024-02-29

[20S,(+)]-N,N',N',4,4,14-Hexamethyl-B(9a)-homo-19-nor-5α-pregna-9(11),9a-diene-3β,20-diamine Propriedades químicas e físicas

Nomes e Identificadores

    • Benzo[4,5]cyclohept[1,2-e]indene-3-methanamine,1,2,3,3a,4,7,8,9,10,10a,11,12,12a,12b-tetradecahydro-N,N,a,3a,10,10,12b-heptamethyl-9-(methylamino)-,(aS,3S,3aR,9S,10aR,12aR,12bS)-
    • [20S,(+)]-N,N',N',4,4,14-Hexamethyl-B(9a)-homo-19-nor-5α-pregna-9(11),9a-diene-3β,20-diamine
    • Benzo[4,5]cyclohept[1,2-e]indene-3-methanamine,1,2,3,3a,4,7,8,9,10,10a,11,12,12a,12b-tetradecahydro-N,N,a,3a,10,10,12b-heptam
    • (+)-Buxamine C
    • B(9a)-Homo-19-norpregna-9(11),9a-diene-3,20-diamine,N3,N20,N20,4,4,14-hexamethyl-, (3b,5a,20S)-
    • Benzo[4,5]cyclohept[1,2-e]indene-3-methanamine,1,2,3,3a,4,7,8,9,10,10a,11,12,12a,12b-tetradecahydro-N,N,a,3a,10,10,12b-heptamethyl-9-(methylamino)-,[3S-[3a(R*),3aa,9a,10ab,12aa,12bb]]-
    • Buxamine C
    • CID 101607205
    • Benzo[4,5]cyclohept[1,2-e]indene-3-methanamine, 1,2,3,3a,4,7,8,9,10,10a,11,12,12a,12b-tetradecahydro-N,N,α,3a,10,10,12b-heptamethyl-9-(methylamino)-, (αS,3S,3aR,9S,10aR,12aR,12bS)-
    • Inchi: 1S/C27H46N2/c1-18(29(7)8)21-14-16-27(5)23-11-10-22-19(9-12-24(28-6)25(22,2)3)17-20(23)13-15-26(21,27)4/h13,17-18,21-24,28H,9-12,14-16H2,1-8H3/t18-,21+,22+,23+,24-,26+,27-/m0/s1
    • Chave InChI: VSOMBMILGWLJQZ-WRMBYBKZSA-N
    • SMILES: N(C)(C)[C@@H](C)[C@H]1CC[C@@]2(C)[C@@H]3CC[C@@H]4C(CC[C@@H](C4(C)C)NC)=CC3=CC[C@@]21C

Propriedades Computadas

  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 29
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 701
  • Superfície polar topológica: 15.3
  • XLogP3: 6.812

Propriedades Experimentais

  • Densidade: 0.99±0.1 g/cm3(Predicted)
  • Ponto de ebulição: 488.1±38.0 °C(Predicted)
  • pka: 10.58±0.70(Predicted)
Fornecedores recomendados
Yunnanjiuzhen
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Yunnanjiuzhen
Shandong Feiyang Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Feiyang Chemical Co., Ltd
烟台朗裕新材料科技有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.